molecular formula C15H18BrNO4 B13039439 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13039439
M. Wt: 356.21 g/mol
InChI Key: ZBYOMNPRKPSGGP-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

IUPAC Name

7-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-5-4-6-10(16)11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

ZBYOMNPRKPSGGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of an indene derivative, followed by the introduction of the tert-butoxycarbonyl-protected amino group. The final step involves the carboxylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while reduction and oxidation reactions can produce alcohols, ketones, or other oxidized forms.

Scientific Research Applications

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and Boc-protected amino group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution

tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
  • CAS No.: 1414958-70-5
  • Molecular Formula: C₁₄H₁₈BrNO₂
  • Key Differences : Bromine at position 6 instead of 7; lacks the carboxylic acid group.
  • Implications : Positional isomerism affects electronic distribution and steric interactions. The absence of a carboxylic acid reduces polarity, limiting solubility in polar solvents .
4-Bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid
  • CAS No.: 2138556-49-5
  • Molecular Formula: C₁₅H₁₇BrFNO₄
  • Key Differences : Bromine at position 4 and additional fluorine at position 3.
  • Implications : Fluorine enhances metabolic stability and lipophilicity compared to the target compound, which lacks fluorine .

Functional Group Variations

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic Acid
  • CAS No.: 214139-26-1 (related analog without bromine)
  • Molecular Formula: C₁₅H₁₉NO₄
  • Key Differences : Lacks bromine at position 5.
  • Implications : Lower molecular weight (277.32 g/mol) and reduced halogen-mediated reactivity. The absence of bromine simplifies synthesis but limits utility in halogen-bonding applications .
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
  • CAS No.: 1311994-14-5
  • Molecular Formula: C₁₄H₁₈BrNO₂
  • Key Differences : Lacks carboxylic acid group.

Structural Isomers and Derivatives

3-{[(tert-Butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic Acid
  • Key Differences: Amino and carboxylic acid groups at position 3 instead of 1.
  • Implications : Altered spatial arrangement may affect interactions with biological targets or crystallization behavior .
7-Bromo-2-methyl-1-indanone
  • CAS No.: 213381-43-2
  • Molecular Formula : C₁₀H₉BrO
  • Key Differences: Replaces carboxylic acid and Boc-amino groups with a ketone and methyl group.
  • Implications : Reduced polarity and functional complexity, making it less suitable for peptide coupling or drug intermediate applications .

Physicochemical Properties

Property Target Compound Non-Brominated Analog 6-Bromo Isomer Fluorinated Analog
Molecular Weight (g/mol) 356.22 277.32 312.20 374.20
Key Functional Groups Br, Boc, COOH Boc, COOH Br, Boc Br, F, Boc, COOH
Solubility (Predicted) Moderate in DMSO High in polar solvents Low in water Moderate in DMF

Biological Activity

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS Number: 1788044-06-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is C15H18BrNO4C_{15}H_{18}BrNO_{4}, with a molecular weight of approximately 356.22 g/mol. The compound features a bromine atom, a tert-butoxycarbonyl (Boc) group, and an indene structure, which may influence its reactivity and interactions in biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, studies on related indene derivatives have shown significant inhibition against various bacterial strains and fungi. The presence of the bromine atom may enhance this activity due to its electronegative nature, potentially affecting the compound's interaction with microbial membranes.

Antioxidant Activity

The antioxidant potential of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can be inferred from studies on related carboxylic acids. These compounds often demonstrate the ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems.

Case Studies

  • In Vitro Studies : A study evaluated the antioxidant activity of various indene derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited notable scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases.
  • Synthesis and Characterization : The synthesis of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid was reported in several publications, highlighting its utility as an intermediate in pharmaceutical synthesis. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the compound.

Comparative Analysis

A comparative analysis of similar compounds can provide insights into the biological activity of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid. Below is a table summarizing the biological activities of related compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityReference
Indene Derivative AModerateHigh
Indene Derivative BHighModerate
7-Bromo DerivativeTBDTBDCurrent Study

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